molecular formula C8H11NO B14765738 5-(Methoxy-d3)-2-methylaniline

5-(Methoxy-d3)-2-methylaniline

Cat. No.: B14765738
M. Wt: 140.20 g/mol
InChI Key: RPJXLEZOFUNGNZ-BMSJAHLVSA-N
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Description

Chemical Structure and Properties 5-(Methoxy-d3)-2-methylaniline is a deuterated aromatic amine with the molecular formula C₈H₈D₃NO (monoisotopic mass: 142.1054 Da). Its structure features a methoxy group (-OCH₃) substituted with three deuterium atoms at the methoxy position (O-CD₃) and a methyl group (-CH₃) at the ortho position on the benzene ring. The deuteration at the methoxy group enhances metabolic stability and reduces susceptibility to enzymatic demethylation, making it valuable in pharmacokinetic studies and isotopic labeling .

Synthesis
The compound is synthesized via hydrolysis of N-(2-methoxy-d3-phenyl)acetamide using hydrochloric acid, followed by neutralization and purification (yield: 90–96%) . Key spectral data include:

  • ¹H NMR (DMSO): δ 5.75–5.47 (m, aromatic H), 3.50 ppm (s, NH₂)
  • HRMS: m/z 127.0948 (calculated for C₇H₇D₃NO) .

Properties

Molecular Formula

C8H11NO

Molecular Weight

140.20 g/mol

IUPAC Name

2-methyl-5-(trideuteriomethoxy)aniline

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3/i2D3

InChI Key

RPJXLEZOFUNGNZ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)C)N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxy-d3)-2-methylaniline typically involves the introduction of deuterium atoms into the methoxy group of 2-methylaniline. One common method is the reaction of 2-methylaniline with deuterated methanol (CD3OD) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and cost-effective production. The reaction is typically carried out in specialized reactors designed to handle deuterated compounds.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxy-d3)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

Chemistry: 5-(Methoxy-d3)-2-methylaniline is used as a labeled compound in various chemical studies, including reaction mechanisms and kinetic studies. Its isotopic labeling helps in tracing the pathways of chemical reactions.

Biology: In biological research, this compound is used in metabolic studies to understand the behavior of methylaniline derivatives in biological systems. The deuterium labeling provides insights into metabolic pathways and enzyme interactions.

Medicine: The compound is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of methylaniline derivatives. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including materials science and environmental studies.

Mechanism of Action

The mechanism of action of 5-(Methoxy-d3)-2-methylaniline involves its interaction with specific molecular targets and pathways. The deuterium atoms in the methoxy group influence the compound’s behavior in chemical and biological systems. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways, providing valuable insights into the compound’s effects.

Comparison with Similar Compounds

The following table summarizes structurally and functionally related aniline derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (Da) Applications Key References
5-(Methoxy-d3)-2-methylaniline C₈H₈D₃NO -CD₃ (methoxy-d3), -CH₃ (ortho) 142.11 Isotopic labeling, metabolic stability studies, GABA receptor ligand design
5-(1H-Benzimidazol-2-yl)-2-methylaniline C₁₄H₁₃N₃ Benzimidazole (para), -CH₃ (ortho) 223.28 Anticancer agents, kinase inhibitors
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S -SO₂Et (para), -OCH₃ (meta) 215.27 VEGFR2 inhibitors, angiogenesis research
5-Chloro-2-methylaniline C₇H₈ClN -Cl (para), -CH₃ (ortho) 141.60 Agrochemical intermediates, dye synthesis
4,5-Dimethoxy-2-methylaniline C₉H₁₃NO₂ -OCH₃ (para/meta), -CH₃ (ortho) 179.21 Organic synthesis, precursor for bioactive molecules
5-(1H-Imidazol-2-yl)-2-methylaniline C₁₀H₁₁N₃ Imidazole (para), -CH₃ (ortho) 173.22 Ligand design, coordination chemistry

Key Comparison Points

Substituent Effects on Reactivity and Stability
  • Deuteration: The CD₃ group in this compound confers kinetic isotope effects, slowing metabolic degradation compared to non-deuterated analogs like 4,5-dimethoxy-2-methylaniline .
  • Electron-Withdrawing Groups : The ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline enhances electrophilicity, facilitating nucleophilic substitution reactions critical for VEGFR2 inhibitor activity .
  • Halogenation : 5-Chloro-2-methylaniline’s -Cl group increases hydrophobicity and steric bulk, favoring interactions in agrochemical target sites .

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